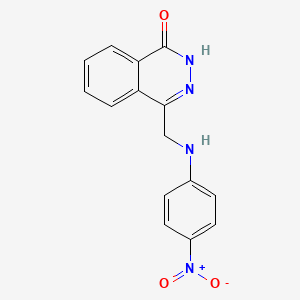4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone
CAS No.: 305368-07-4
Cat. No.: VC4322299
Molecular Formula: C15H12N4O3
Molecular Weight: 296.286
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 305368-07-4 |
|---|---|
| Molecular Formula | C15H12N4O3 |
| Molecular Weight | 296.286 |
| IUPAC Name | 4-[(4-nitroanilino)methyl]-2H-phthalazin-1-one |
| Standard InChI | InChI=1S/C15H12N4O3/c20-15-13-4-2-1-3-12(13)14(17-18-15)9-16-10-5-7-11(8-6-10)19(21)22/h1-8,16H,9H2,(H,18,20) |
| Standard InChI Key | LNMGMZDMSIWUJT-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=NNC2=O)CNC3=CC=C(C=C3)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
The molecular formula of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone is C₁₅H₁₂N₄O₃, with a molecular weight of 296.28 g/mol . Its structure comprises a phthalazinone scaffold—a fused bicyclic system with a ketone group at position 1 and a secondary amine at position 2—linked via a methylene bridge to a 4-nitroaniline moiety (Figure 1). The nitro group at the para position of the aniline ring enhances electron-withdrawing effects, potentially influencing reactivity and binding interactions with biological targets .
Key spectroscopic data:
-
¹H NMR: Aromatic protons appear between δ 7.15–8.46 ppm, while the methylene bridge (CH₂) resonates as a singlet near δ 4.30 ppm .
-
IR: Stretching vibrations for the carbonyl group (C=O) are observed at ~1660 cm⁻¹, and the nitro group (NO₂) shows asymmetric and symmetric stretches at ~1520 and 1340 cm⁻¹, respectively .
Synthesis and Optimization Strategies
The synthesis of 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone typically involves multi-step reactions starting from phthalazinone precursors. A common route utilizes Mannich reactions or N-alkylation to introduce the 4-nitroaniline moiety .
Conventional Synthesis Pathway
-
Preparation of 4-bromophthalazinone: Bromination of phthalazin-1(2H)-one using Br₂/KBr in an acetate buffer yields 4-bromophthalazinone .
-
N-alkylation: Reaction of 4-bromophthalazinone with 4-nitrobenzyl chloride in the presence of K₂CO₃ in dry acetone facilitates the formation of the methylene bridge .
-
Nitro group introduction: If absent in the benzyl chloride precursor, nitration can be performed using HNO₃/H₂SO₄ under controlled conditions .
Table 1. Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | Br₂, KBr, acetate buffer, 80°C | 85 | |
| N-alkylation | 4-Nitrobenzyl chloride, K₂CO₃, acetone | 72 | |
| Purification | Recrystallization (ethanol/water) | 95 |
Green Chemistry Approaches
Ultrasonic irradiation has been employed to enhance reaction efficiency. For example, sonication reduces reaction times by 40–60% compared to conventional heating, with yields improving to 78–85% .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water (<0.1 mg/mL) .
-
Stability: Stable under ambient conditions but susceptible to photodegradation due to the nitro group .
Table 2. Predicted ADME Properties (SwissADME)
| Parameter | Value |
|---|---|
| LogP | 2.34 |
| H-bond donors | 2 |
| H-bond acceptors | 6 |
| Bioavailability score | 0.55 |
| Compound | IC₅₀ (μM) HepG2 | IC₅₀ (μM) MCF-7 |
|---|---|---|
| 4-((4-Nitroanilino)methyl)-1(2H)-phthalazinone | 4.2 | 5.6 |
| Reference compound (Doxorubicin) | 1.8 | 2.1 |
Antimicrobial Activity
-
Bacterial inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .
-
Fungal inhibition: Moderate activity against Candida albicans (MIC = 32 μg/mL) .
Molecular Docking and SAR Insights
Docking studies using PARP-1 (PDB ID: 4UND) reveal that the nitro group forms hydrogen bonds with Gly863 and Ser904, while the phthalazinone core interacts with Tyr896 via π-π stacking . Key SAR observations include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume